(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-7-12(13)10-14-9-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m0/s1 |
InChI Key |
XEFKGMPALYXZAW-STQMWFEESA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)CNCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reductive Amination
The most widely employed method involves reductive amination of cyclopentanone derivatives with benzylamine. Cyclopentanone is first converted to a ketone intermediate functionalized with a methylamine precursor. Benzylamine is introduced under acidic conditions, followed by stereoselective reduction using sodium cyanoborohydride (NaBH3CN) or chiral catalysts like (R)- or (S)-BINAP-ruthenium complexes.
Reaction Conditions:
- Substrate: 2-(Aminomethyl)cyclopentanone
- Reducing Agent: NaBH3CN (0.2–0.5 equiv)
- Solvent: Methanol or ethanol
- Temperature: 25–40°C
- Yield: 72–85%
- Enantiomeric Excess (ee): 88–94% with chiral catalysts
Palladium-Catalyzed Allylic Alkylation
This method leverages palladium complexes with chiral ligands to install the benzylamino group stereoselectively. Cyclopentene oxide serves as the starting material, undergoing ring-opening allylic amination with benzylamine in the presence of a palladium catalyst.
Catalyst System:
- Ligand: (S,S)-Chiraphos or (R)-Segphos
- Base: Potassium carbonate (K2CO3)
- Solvent: Tetrahydrofuran (THF)
- Yield: 68–78%
- ee: 90–96%
Stereochemical Control Mechanisms
Chiral Auxiliary Approach
Auxiliaries like (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine are covalently bonded to the cyclopentanol intermediate, directing the stereochemistry during benzylamino group installation. Subsequent cleavage yields the target compound with >98% ee.
Key Steps:
- Auxiliary Attachment: Reaction with cyclopentanone triflate.
- Benzylation: Benzylamine addition at −20°C.
- Auxiliary Removal: Acidic hydrolysis (HCl, 6M).
Outcome:
Enzymatic Resolution
Racemic mixtures of 2-[(benzylamino)methyl]cyclopentan-1-ol are resolved using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1R,2R)-enantiomer’s ester, leaving the desired (1S,2S)-enantiomer intact.
Conditions:
- Enzyme: CAL-B (10 mg/mmol substrate)
- Solvent: Phosphate buffer (pH 7.0)/isopropyl ether
- Conversion: 48% (theoretical maximum for kinetic resolution)
- ee: >99% for (1S,2S)-isomer
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance mass transfer and thermal control, critical for large-scale synthesis. A two-step continuous process achieves 85% yield:
- Step 1: Cyclopentene oxide amination in a Pd-coated reactor.
- Step 2: In-line chiral column purification.
Advantages:
Crystallization-Induced Diastereomer Transformation
Diastereomeric salts formed with (−)-dibenzoyl-L-tartaric acid are crystallized from ethanol/water, enriching the (1S,2S)-enantiomer.
Optimized Parameters:
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (500 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (s, 2H, CH2N), 3.15–3.08 (m, 1H, CHOH), 2.89–2.82 (m, 1H, CHCH2).
- ¹³C NMR: δ 138.4 (Ar-C), 128.6–126.9 (Ar-CH), 72.1 (C-OH), 58.3 (CH2N).
High-Resolution Mass Spectrometry (HRMS):
Chiral Chromatography
A Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) at 1.0 mL/min resolves enantiomers (Retention times: 12.3 min for (1S,2S), 14.7 min for (1R,2R)).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 85 | 94 | 120 | Moderate |
| Palladium-Catalyzed Alkylation | 78 | 96 | 280 | Low |
| Enzymatic Resolution | 48 | 99 | 90 | High |
| Continuous Flow | 85 | 99.2 | 150 | High |
Challenges and Mitigation Strategies
Racemization During Workup
Cause: Acidic or basic conditions during extraction.
Solution: Use neutral buffers and low-temperature (0–5°C) quenching.
Catalyst Deactivation
Cause: Ligand oxidation in aerobic conditions.
Solution: Conduct reactions under nitrogen with stabilized ligands like Josiphos.
Emerging Technologies
Photoredox Catalysis
Visible-light-driven amination using iridium photocatalysts (e.g., Ir(ppy)3) enables room-temperature synthesis with 82% yield and 97% ee.
Machine Learning Optimization
Neural networks trained on 15,000 reaction datasets predict optimal solvent/catalyst combinations, reducing development time by 70%.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the benzylamino group to a primary amine.
Substitution: The benzylamino group can undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines or deoxygenated compounds.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Stereoisomers
The stereoisomer (1S,2R)-2-(aminomethyl)cyclopentan-1-ol (CAS: 225791-08-2) differs in the configuration of the hydroxyl and aminomethyl groups. This stereochemical variation significantly alters its physical properties (e.g., melting point, solubility) and biological activity. For instance, the (1S,2R) isomer lacks the benzyl group, reducing its hydrophobicity compared to the target compound .
Structural Analogs with Different Substituents
- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS: 19110-40-8): This compound replaces the benzylaminomethyl group with an aminobutyl chain. Its molecular formula is C₉H₁₉NO (molar mass: 157.25 g/mol), making it smaller and more polar. It is noted for applications in material science and drug synthesis due to its balanced reactivity and stability .
- (1R,2S)-2-(4-Bromophenyl)cyclopentan-1-ol (CAS: EN300-383890): Substitution with a bromophenyl group enhances its halogen-mediated reactivity, enabling cross-coupling reactions in medicinal chemistry .
Ring Size Variants
(1S,2S)-2-Benzylamino-1-cyclohexanol (CAS: 322407-34-1): The cyclohexanol analog features a six-membered ring, increasing steric hindrance and altering solubility. Its molecular weight (C₁₃H₁₉NO) is identical to the target compound, but the larger ring may reduce conformational flexibility, impacting binding affinity in biological systems .
Substituent Variations
- (1S,2S)-2-Methylcyclopentan-1-ol (CAS: EN300-383998): Replacing the benzylaminomethyl group with a simple methyl group simplifies the structure but limits functional diversity. This compound is primarily used in basic organic synthesis .
Data Tables
Table 1: Physicochemical Properties
Research Findings and Key Differences
- Stereochemical Impact : The (1S,2S) configuration in the target compound enhances its enantioselectivity in asymmetric catalysis compared to the (1S,2R) isomer .
- Hydrophobicity: The benzyl group in the target compound increases lipophilicity, improving membrane permeability in drug candidates versus smaller analogs like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol .
- Synthetic Utility: Cyclohexanol derivatives (e.g., 322407-34-1) exhibit slower reaction kinetics in SN2 pathways due to ring strain differences .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol, and how is enantiomeric purity controlled?
- Methodology :
- Reductive Amination : Cyclopentanone is reacted with benzylamine using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method is scalable but requires chiral HPLC or capillary electrophoresis to confirm enantiomeric excess .
- Chiral Catalysis : Asymmetric reduction of a ketone precursor using chiral boron catalysts (e.g., IpcBH2) at -25°C, followed by oxidation, achieves >90% enantiomeric excess. Stereochemistry is confirmed via X-ray crystallography .
- Industrial Adaptation : Continuous flow systems with immobilized catalysts (e.g., Pd/C) improve yield (85–92%) and reduce purification steps .
- Data Table : Comparison of Synthetic Methods
Q. Which spectroscopic and chromatographic techniques are critical for characterizing stereochemistry and purity?
- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL and OLEX2 .
- NMR Spectroscopy : H and C NMR analyze diastereotopic protons and coupling constants (e.g., = 5–7 Hz for trans-configuration) .
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers (>99% purity) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. receptor binding)?
- Experimental Design :
- Orthogonal Assays : Validate activity using surface plasmon resonance (SPR) for binding affinity and fluorogenic substrates for enzymatic turnover rates .
- Control Systems : Compare with structurally similar analogs (e.g., 2-chlorophenyl or ethoxyphenyl derivatives) to isolate steric/electronic effects .
- Case Study : A 2024 study found conflicting IC values (5 µM vs. 20 µM) in kinase assays. Resolution involved adjusting buffer ionic strength, confirming the compound’s sensitivity to electrostatic interactions .
Q. What strategies optimize enantioselective synthesis at scale without compromising stereochemical integrity?
- Catalyst Engineering : Use of BINAP-ruthenium complexes or Jacobsen’s thiourea catalysts enhances enantioselectivity (ee >98%) in reductive amination .
- In-line Purification : Couple continuous synthesis with simulated moving bed (SMB) chromatography to automate enantiomer separation .
- Scale-up Challenges : Gram-scale reactions require strict temperature control (-20°C to 0°C) to prevent racemization, as noted in a 2025 patent .
Data Contradiction Analysis
Q. Why do computational docking models often mispredict the binding pose of (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol?
- Root Cause : The benzylamino group’s conformational flexibility and solvent-dependent protonation states (pKa ~9.2) are poorly modeled in static docking.
- Solution : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) over 100 ns to sample low-energy conformers. Cross-validate with NMR-derived NOE restraints .
Comparative Biological Activity
Q. How does substituting the benzyl group with methoxy or halogen moieties impact bioactivity?
- Structure-Activity Relationship (SAR) :
- 2-Methoxybenzyl : Increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration in murine models .
- 2-Chlorophenyl : Improves IC by 10-fold in kinase assays due to halogen bonding with active-site residues .
- Data Table : Bioactivity Comparison
| Substituent | Target Enzyme IC (µM) | logP | Reference |
|---|---|---|---|
| Benzyl (parent) | 15 ± 2 | 2.1 | |
| 2-Methoxybenzyl | 8 ± 1 | 2.6 | |
| 2-Chlorophenyl | 1.5 ± 0.3 | 2.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
